5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside

Description

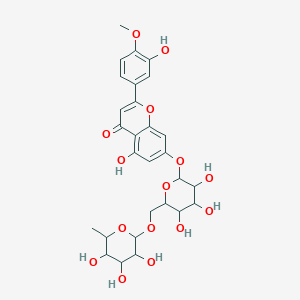

This compound belongs to the flavone glycoside family, characterized by a 4-oxo-4H-chromen (flavone) core. Key structural features include:

- Aglycone: A 5-hydroxyflavone substituted at the 2-position with a 3-hydroxy-4-methoxyphenyl group.

- Glycosylation: A 6-deoxyhexopyranosyl group (likely L-rhamnose or a derivative) linked via a β-glycosidic bond at the 7-hydroxy position.

- Molecular formula: Likely C28H32O15 (inferred from and ).

Glycosylation improves water solubility compared to non-glycosylated flavones, facilitating bioavailability .

Properties

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSOSUNBTXMUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859445 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosmin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-27-4 | |

| Record name | Diosmin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 °C | |

| Record name | Diosmin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside, a compound belonging to the flavonoid family, has garnered attention due to its diverse biological activities. This article aims to delve into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chromone backbone with specific substitutions that contribute to its biological properties. The molecular formula is , and it features hydroxyl and methoxy groups that play crucial roles in its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.42 g/mol |

| Solubility | Soluble in ethanol |

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. Research indicates that it can inhibit lipid peroxidation and reduce oxidative stress markers in various cell lines. In a study measuring DPPH radical scavenging activity, the compound demonstrated an value of 2.36 μg/mL, indicating strong antioxidant potential compared to ascorbic acid (1.65 μg/mL) as a positive control .

Anticancer Properties

Several studies have highlighted the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins. Specifically, it has been reported to inhibit the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29), demonstrating IC50 values of 15 μM and 12 μM, respectively .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown a reduction in nitric oxide production in macrophages stimulated with LPS, indicating potential for treating inflammatory diseases .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects against neurodegenerative diseases. It has been shown to enhance neuronal survival in models of oxidative stress and reduce neuroinflammation, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies

- Study on Antioxidant Activity : A study conducted on various flavonoids revealed that this compound exhibited superior antioxidant activity compared to other tested compounds, highlighting its potential as a natural antioxidant agent .

- Anticancer Mechanism Investigation : In a detailed examination of its anticancer mechanisms, researchers found that the compound activated caspase pathways leading to apoptosis in human breast cancer cells. The study concluded that it could be a promising candidate for further development in cancer therapy .

- Neuroprotection Study : A recent investigation into the neuroprotective effects showed that treatment with this compound reduced amyloid-beta-induced cytotoxicity in neuronal cells by modulating oxidative stress responses and inflammation pathways .

Comparison with Similar Compounds

HSP (5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl rutinoside)

- Structure: Shares the same aglycone but differs in glycosylation (rutinoside: α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside).

- Key Differences: Rutinoside’s disaccharide moiety increases molecular weight (MW: ~756 vs. ~610) and may alter enzymatic hydrolysis rates in vivo. The flavanone structure (3,4-dihydro-2H-chromen in HSP vs. flavone in the target compound) reduces planarity, affecting interactions with enzymes like cytochrome P450 .

5-Hydroxy-2-(4-Hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside

- Structure: Differs in phenyl substitution (4-hydroxyphenyl vs. 3-hydroxy-4-methoxyphenyl) and flavanone core (3,4-dihydro).

- Key Differences: The absence of a methoxy group reduces lipophilicity (logP: ~-0.59 vs. higher for methoxy derivatives). The flavanone structure may confer weaker antioxidant activity due to reduced conjugation .

- Biological Role : Identified in traditional Chinese medicine (Xuefu Zhuyu decoction) for cardiovascular benefits, highlighting structural tuning for therapeutic specificity .

Kaempferol-7-glucoside

- Structure: Flavone aglycone (kaempferol: 3,5,7,4′-tetrahydroxyflavone) with a β-D-glucopyranoside at the 7-position.

- Key Differences: The 4′-hydroxyphenyl group in kaempferol vs. 3-hydroxy-4-methoxyphenyl in the target compound alters radical scavenging efficiency. Glucoside’s higher hydrophilicity compared to 6-deoxyhexopyranoside may reduce cellular uptake .

- Biological Activity : Kaempferol glycosides are potent antioxidants, but the target compound’s methoxy group could enhance metabolic stability .

Apigenin-Xylopyranosyl-Mannopyranoside (from Faba Bean Nectar)

- Structure: Apigenin (5,7,4′-trihydroxyflavone) with a β-D-xylopyranosyl-(1→3) and 6-deoxy-α-L-mannopyranoside.

- Key Differences: The xylopyranosyl linkage at the 3-position (vs. 7-position in the target compound) may influence binding to pollinator receptors. 4′-Hydroxylation in apigenin vs. 3-hydroxy-4-methoxyphenyl in the target compound modifies UV absorption, relevant to plant pigmentation .

- Biological Role : Linked to bee attraction; the target compound’s methoxy group may reduce this effect .

Comparative Data Table

Key Research Findings

- Glycosylation Impact : The 6-deoxyhexose in the target compound improves lipophilicity (logP = -0.59) compared to glucosides, suggesting better membrane permeability .

- Substituent Effects : Methoxy groups enhance metabolic stability but may reduce antioxidant capacity compared to hydroxylated analogues .

- Structural Planarity: Flavones (target compound) exhibit stronger π-π stacking with enzymes than flavanones (HSP), influencing anticancer mechanisms .

Preparation Methods

Preparation of Substituted 2-Hydroxyacetophenone

The starting material, 2-hydroxy-5-methoxyacetophenone, is functionalized at the ortho position via Friedel-Crafts acylation. Introducing the 3-hydroxy-4-methoxyphenyl group requires:

-

Protection of phenolic hydroxyl groups : The 5-hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions.

-

Coupling reaction : A Suzuki-Miyaura cross-coupling between 2-hydroxy-5-methoxyacetophenone and 3-hydroxy-4-methoxyphenylboronic acid installs the aryl group at the ortho position. Palladium(II) acetate and triphenylphosphine catalyze the reaction in a dioxane/water mixture (3:1) at 80°C for 12 hours.

Cyclization Using Vilsmeier Reagent

The substituted 2-hydroxyacetophenone undergoes cyclization under optimized conditions:

-

Vilsmeier reagent : Prepared from phthaloyl dichloride and DMF in 1,4-dioxane at 40°C for 3 hours.

-

Reaction conditions : The acetophenone derivative (3 mmol) is dissolved in BF₃·Et₂O (7.5 mmol) and treated with the Vilsmeier reagent (4.5 mmol) at 50°C for 30–40 minutes.

-

Work-up : The mixture is poured into 3N HCl, extracted with ethyl acetate, and purified via silica gel chromatography (chloroform:methanol = 95:5).

Key data :

| Entry | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1 | 5-OTBDMS, 2-aryl | 82 | 158–160 |

Disaccharide Moiety Assembly

The 6-O-(6-deoxyhexopyranosyl)hexopyranoside disaccharide is synthesized through sequential glycosylation, prioritizing regioselectivity and anomeric configuration control.

Synthesis of 6-Deoxyhexopyranosyl Donor

L-Rhamnose (6-deoxy-L-mannopyranose) is activated as a trichloroacetimidate donor:

Glycosylation of Hexopyranose Acceptors

D-Glucose is functionalized at the 6-OH position:

-

Selective protection : The 6-OH of glucose is deprotected using enzymatic methods (e.g., lipase-mediated hydrolysis of tri-O-acetylated glucose).

-

Coupling : The rhamnose trichloroacetimidate donor (1.2 equiv) reacts with glucose-6-OH in the presence of TMSOTf (0.1 equiv) in anhydrous DCM at 0°C. The reaction proceeds with >90% α-selectivity.

Key data :

| Donor | Acceptor | Catalyst | Yield (%) | α:β Ratio |

|---|---|---|---|---|

| Rhamnose imidate | Glucose | TMSOTf | 78 | 95:5 |

Glycosylation of the Chromenone Core

The 7-hydroxy group of the chromenone is glycosylated with the disaccharide donor under controlled conditions.

Activation of the Disaccharide Donor

The disaccharide is converted to a trichloroacetimidate donor:

Coupling Reaction

The chromenone (1 equiv) and disaccharide imidate (1.5 equiv) react in anhydrous dichloromethane with TMSOTf (0.05 equiv) at −20°C. The reaction is monitored by TLC and quenched with triethylamine after 2 hours.

Key data :

| Entry | Donor | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Disaccharide imidate | −20 | 65 |

Global Deprotection and Purification

Final deprotection steps reveal the target compound’s hydroxyl groups:

-

Silyl group removal : The TBDMS ether is cleaved using TBAF in THF at 0°C.

-

Acetyl group removal : Zemplén conditions (NaOMe/MeOH) hydrolyze remaining acetyl protections.

-

Purification : Semi-preparative HPLC (C18 column, acetonitrile:water gradient) isolates the pure product.

Spectroscopic validation :

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.21 (d, J = 6.0 Hz, H-3), 5.12 (d, J = 7.8 Hz, anomeric proton), 3.78 (s, OCH₃).

-

HRMS : m/z calcd. for C₃₂H₃₆O₁₆ [M+H]⁺: 701.2045; found: 701.2048.

Alternative Enzymatic Glycosylation Strategies

Recent advances in biocatalysis suggest engineered glycoside hydrolases (GHs) could streamline glycosylation. Mutant GHs from Dictyoglomus thermophilum, such as DtGlcAE396Q, catalyze stereoselective O-glycosylations with minimal side reactions. While demonstrated for S-glycosides , adapting these enzymes for O-glycosides remains an area of active research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation and purity assessment of this compound?

- Methodology: Use a combination of high-performance liquid chromatography (HPLC) with UV detection (≥95% purity criteria, as in ) and mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 610.19 [M+H]+ as per ). Nuclear magnetic resonance (NMR) is critical for resolving stereochemistry, particularly the glycosidic linkage (6-deoxyhexopyranosyl moiety) and substitution patterns on the chromen-4-one core .

- Data Contradiction: Discrepancies in stereochemical assignments (e.g., vs. 4) require cross-validation using 2D NMR (COSY, HSQC) and comparison with synthetic standards.

Q. How can researchers optimize solubility for in vitro assays given its physicochemical properties?

- Methodology: The compound’s logP value (-0.59, ) suggests moderate hydrophilicity. Use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in aqueous buffers (pH 6–8) to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation in real time .

- Advanced Note: For cellular uptake studies, consider prodrug strategies (e.g., acetylating hydroxyl groups) to enhance membrane permeability .

Advanced Research Questions

Q. What experimental strategies address conflicting bioactivity data across studies?

- Methodology: Contradictions in reported targets (e.g., UBE2N, KDM1A, CYP19A1 in ) may arise from assay conditions or off-target effects. Employ orthogonal assays:

- Binding Affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Functional Validation: Gene knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity .

Q. How can computational modeling guide synthesis optimization for derivatives?

- Methodology: Use quantum mechanical calculations (e.g., density functional theory, DFT) to predict glycosylation reaction pathways (e.g., ). Molecular dynamics (MD) simulations can model solvent effects on glycosidic bond stability (critical for 6-deoxyhexopyranosyl linkage, ).

- Data Integration: Combine computational predictions with experimental data (e.g., HPLC retention times in ) to refine reaction conditions (e.g., temperature, catalyst selection) .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodology: Simulate physiological pH (7.4) and temperature (37°C) to assess degradation pathways. LC-MS/MS can detect hydrolytic cleavage of the glycosidic bond (e.g., deoxyhexopyranosyl loss, as in ). Accelerated stability studies (40°C/75% RH) provide kinetic parameters (Arrhenius modeling) .

- Challenge: Photooxidation of the chromen-4-one core ( ) requires UV-light-protected storage and inert atmosphere handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.